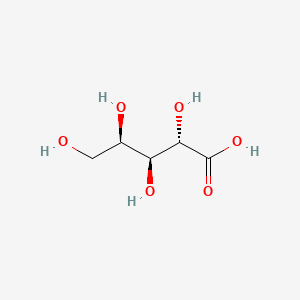
N-Phthaloyl-DL-methionine
Vue d'ensemble
Description
N-Phthaloyl-DL-methionine is a derivative of Methionine . It is used in various research areas . Amino acids and amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular formula of this compound is C13H13NO4S . Its molecular weight is 279.31200 . The structure includes a methionine derivative attached to a phthaloyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.31200 . Its density is 1.422g/cm3 . The boiling point is 492ºC at 760mmHg . The flash point is 251.4ºC . The exact mass is 279.05700 . The LogP value is 1.42680 .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Mallakpour and Kowsari (2006) detailed the synthesis of novel optically active poly(ester imide)s using N,N′-bis(phthaloyl-L-methionine) diacid, demonstrating the potential of N-Phthaloyl-DL-methionine in polymer science for creating materials with unique properties, such as optical activity and specific structural characteristics Mallakpour & Kowsari, 2006.
Methionine Metabolism and Growth Performance
Research by Zhang et al. (2017) investigated the effects of different forms of methionine, including L-methionine and DL-methionine, on broiler chickens. The study found that supplementation improved growth performance and affected biochemical and physiological parameters, suggesting the importance of methionine in nutrition and its potential benefits for agricultural practices Zhang et al., 2017.
Antioxidant Properties and Health Implications
A study conducted by Tang et al. (2011) compared the antioxidant capacities of DL-methionine and its hydroxy analogue in mice. The results indicated that certain forms of methionine could influence antioxidant status and lipid parameters, which has implications for understanding how methionine derivatives might be used to modulate oxidative stress in organisms Tang et al., 2011.
Methionine Dependency in Cancer
Cavuoto and Fenech (2012) reviewed the concept of methionine dependency in cancer cells and the role of methionine restriction in cancer growth control. This study highlights the therapeutic potential of manipulating methionine levels in the diet or through pharmacological means to impact cancer growth, providing a foundation for further research into methionine's applications in oncology Cavuoto & Fenech, 2012.
Methionine in Mosquito Control
Richardson et al. (2021) explored the use of DL-methionine as a biorational larvicide for mosquito control in various water sources. This research suggests an innovative application of methionine in public health for controlling mosquito populations, which are vectors for many infectious diseases Richardson et al., 2021.
Mécanisme D'action
While the specific mechanism of action for N-Phthaloyl-DL-methionine is not mentioned, it’s known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280197 | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5464-44-8, 52881-96-6 | |
| Record name | NSC15852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHTHALOYL-DL-METHIONINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium](/img/structure/B3426453.png)

![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B3426472.png)





![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)


